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Abstract
AZD-5438 is a potent, orally bioavailable small molecule inhibitor targeting multiple cyclin-

dependent kinases (CDKs), primarily CDK1, CDK2, and CDK9. Developed by AstraZeneca, it

was investigated as a potential anti-cancer therapeutic based on the principle that

dysregulation of the cell cycle is a fundamental driver of tumorigenesis. This document

provides a comprehensive technical overview of the discovery, preclinical development, and

clinical evaluation of AZD-5438. It details the compound's mechanism of action, key

experimental findings, and the ultimate reasons for the discontinuation of its clinical

development. All quantitative data are summarized in structured tables, and key processes are

visualized through diagrams.

Introduction and Rationale
The cell division cycle is a tightly regulated process governed by the sequential activation and

deactivation of cyclin-dependent kinases (CDKs). In many cancers, this regulation is lost,

leading to uncontrolled cell proliferation. Consequently, CDKs have been a major focus for the

development of novel anti-cancer therapies. The rationale behind the development of AZD-
5438 was to create a broad-spectrum CDK inhibitor that could effectively arrest the cell cycle in

tumor cells. By targeting CDK1, CDK2, and CDK9, AZD-5438 was designed to inhibit multiple

phases of the cell cycle and also impact transcriptional regulation.[1][2]
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Compound Profile
Chemical Name: 4-(1-isopropyl-2-methylimidazol-5-yl)-2-(4-methylsulphonylanilino)

pyrimidine[1][3]

Molecular Formula: C18H21N5O2S[4]

CAS Number: 602306-29-6[4]

Mechanism of Action
AZD-5438 functions as an ATP-competitive inhibitor of several CDK-cyclin complexes. X-ray

crystallography has confirmed its binding mode to the hinge region of the CDK2 protein.[3] Its

primary targets are CDK1, CDK2, and CDK9, which are crucial for different cellular processes.

[1][5]

CDK1/Cyclin B: Governs the G2/M transition and entry into mitosis.

CDK2/Cyclin E & CDK2/Cyclin A: Regulate the G1/S transition and S-phase progression.

CDK9/Cyclin T: A key component of the positive transcription elongation factor b (P-TEFb),

which phosphorylates the C-terminal domain of RNA polymerase II, a critical step in

transcription.

By inhibiting these kinases, AZD-5438 induces cell cycle arrest at the G1, S, and G2/M phases

and inhibits transcription.[1][2]

Signaling Pathway and Cellular Effects
The inhibition of CDK1, CDK2, and CDK9 by AZD-5438 leads to a cascade of downstream

effects, ultimately resulting in cell cycle arrest and inhibition of tumor growth.
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Figure 1: Simplified signaling pathway of AZD-5438.

Preclinical Development
In Vitro Kinase Inhibitory Activity
AZD-5438 demonstrated potent inhibition of its target kinases in recombinant kinase assays.
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Target IC50 (nmol/L)

Cyclin E-CDK2 6[1][3][5]

Cyclin A-CDK2 45[3][5]

Cyclin B1-CDK1 16[1][3][5]

Cyclin T-CDK9 20[1][3][5]

p25-CDK5 14[5] - 21[3]

Cyclin D3-CDK6 21[3][5]

Glycogen Synthase Kinase 3β 17[3][5]

Cyclin D-CDK4 >450[3]

Table 1: In Vitro Kinase Inhibitory Activity of

AZD-5438.

In Vitro Anti-proliferative Activity
The compound showed significant anti-proliferative effects across a range of human tumor cell

lines.

Cell Line Cancer Type IC50 (µmol/L)

MCF-7 Breast 0.2[4][5]

SW620 Colorectal ~0.5

ARH-77 Plasma Cell Leukemia 1.7[4][5][6]

A549 Lung ~0.2

H1299 Lung ~0.1

H460 Lung ~0.4

Table 2: In Vitro Anti-

proliferative Activity of AZD-

5438 in Various Human Tumor

Cell Lines.[1][4]
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In Vivo Anti-tumor Efficacy
Oral administration of AZD-5438 resulted in significant tumor growth inhibition in various

human tumor xenograft models.

Xenograft Model Dosing Schedule
Maximum Tumor Growth
Inhibition (%)

SW620 (Colon) 50 mg/kg, twice daily >100[1]

SW620 (Colon) 75 mg/kg, once daily ~70

Various models 50 mg/kg BID or 75 mg/kg QD 38 - 153[1][4][5]

Table 3: In Vivo Efficacy of

AZD-5438 in Human Tumor

Xenograft Models.

Experimental Protocols
Recombinant Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD-5438 against

purified CDK-cyclin complexes.

Methodology:

Purified active recombinant human CDK-cyclin complexes (e.g., CDK2/Cyclin E,

CDK1/Cyclin B1) were used.

Assays were typically performed in 96-well plates.

The kinase, a suitable substrate (e.g., a histone H1-derived peptide), and ATP were

incubated with varying concentrations of AZD-5438.

The reaction was initiated by the addition of ATP.

After a defined incubation period at a controlled temperature, the reaction was stopped.
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The amount of substrate phosphorylation was quantified, often using a method like

scintillation proximity assay or by measuring the incorporation of radiolabeled phosphate

from [γ-³³P]ATP.

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic

equation.[3]
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Figure 2: General workflow for a recombinant kinase assay.
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Cell Proliferation Assay (BrdU Incorporation)
Objective: To measure the effect of AZD-5438 on the proliferation of cancer cell lines.

Methodology:

Human tumor cell lines (e.g., SW620, MCF-7) were seeded in 96-well plates and allowed to

adhere.

Cells were treated with a range of concentrations of AZD-5438 or a vehicle control (DMSO)

for a specified period (e.g., 48-72 hours).

Towards the end of the incubation, 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, was

added to the culture medium.

During DNA synthesis, proliferating cells incorporate BrdU into their DNA.

After the BrdU pulse, cells were fixed, and the DNA was denatured.

A specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) was added, which

binds to the incorporated BrdU.

A substrate for the enzyme was added, resulting in a colorimetric or chemiluminescent

signal.

The signal intensity, which is proportional to the amount of DNA synthesis, was measured

using a plate reader.

IC50 values for the inhibition of proliferation were determined from the dose-response

curves.[3]

Western Blotting for Phospho-protein Analysis
Objective: To assess the in-cell activity of AZD-5438 by measuring the phosphorylation status

of CDK substrates.

Methodology:
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Cells (e.g., SW620) were treated with various concentrations of AZD-5438 for a short

duration (e.g., 2 hours).

For analyzing CDK1 substrates, cells could be synchronized in mitosis using an agent like

nocodazole before drug treatment.[3]

After treatment, cells were lysed to extract total protein.

Protein concentration was determined using a standard assay (e.g., BCA).

Equal amounts of protein from each sample were separated by size using SDS-PAGE.

The separated proteins were transferred to a membrane (e.g., PVDF).

The membrane was blocked to prevent non-specific antibody binding.

The membrane was incubated with primary antibodies specific for the phosphorylated forms

of CDK substrates (e.g., phospho-pRb, phospho-RNA Polymerase II) and total protein

controls.

After washing, the membrane was incubated with a secondary antibody conjugated to an

enzyme (e.g., HRP).

A chemiluminescent substrate was added, and the resulting signal was detected, indicating

the level of protein phosphorylation.[3]

Clinical Development and Discontinuation
Phase I Studies
AZD-5438 advanced into Phase I clinical trials in patients with advanced solid tumors and in

healthy male volunteers.[7][8]

Pharmacokinetics: The compound demonstrated dose-proportional exposure with a relatively

short plasma half-life of 1-3 hours.[7][8] The Tmax (time to maximum concentration) occurred

between 0.5 and 3.0 hours.[8] Less than 1% of the parent compound was excreted in the

urine, indicating that metabolism is the primary clearance mechanism.[8]
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Pharmacodynamics: In healthy volunteers, single oral doses of 40 mg and 60 mg led to

statistically significant but modest reductions in the phosphorylation of the retinoblastoma

protein (pRb) in buccal mucosa biopsies at 1.5 hours post-dose.[9] This effect was not

sustained at 6 hours, highlighting a close relationship between pharmacokinetics and

pharmacodynamics.[9]

Tolerability: Three Phase I studies in patients with advanced solid tumors explored different

dosing schedules (intermittent weekly and continuous daily).[6][7] The most common

adverse events were nausea and vomiting.[7] A continuous dosing schedule of 40 mg four

times daily was deemed intolerable.[7]

Discontinuation
The clinical development of AZD-5438 was ultimately discontinued. The decision was based on

the tolerability and exposure data from the Phase I studies, which suggested an unfavorable

therapeutic index.[7][10] The modest pharmacodynamic effects, coupled with dose-limiting

toxicities, indicated that achieving a sustained and therapeutically effective inhibition of CDK

targets in tumors would be challenging without causing unacceptable side effects.[7][9]
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Figure 3: Discovery and development timeline of AZD-5438.

Conclusion
AZD-5438 is a well-characterized, potent inhibitor of CDK1, CDK2, and CDK9 that

demonstrated significant preclinical anti-tumor activity consistent with its mechanism of action.

Its development provided valuable insights into the therapeutic potential and challenges of

broad-spectrum CDK inhibition. While the compound itself did not proceed to later-stage clinical

trials due to an unfavorable therapeutic window, the research on AZD-5438 has contributed to

the broader understanding of CDK biology and the development of subsequent, more selective

CDK inhibitors. The compound remains a useful tool for preclinical research investigating the

roles of CDKs in cancer and other diseases.[1][11] More recently, the AZD-5438 scaffold has
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been utilized in the development of Proteolysis Targeting Chimeras (PROTACs) to selectively

degrade CDK2, showcasing its continued relevance in drug discovery.[12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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